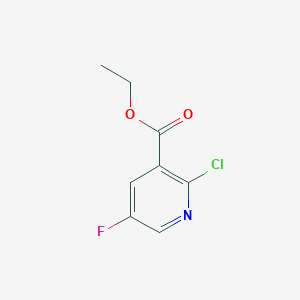

Ethyl 2-chloro-5-fluoronicotinate

Description

Significance of Pyridine-Based Scaffolds in Modern Chemical Synthesis

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, prized for their presence in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgrsc.org The nitrogen atom within the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal catalysts. nih.gov This has led to the widespread use of pyridine scaffolds in the development of new drugs, with many pyridine-containing compounds receiving FDA approval. rsc.orgresearchgate.net The versatility of the pyridine ring allows for substitutions at various positions, enabling the creation of diverse molecular libraries for drug discovery programs. nih.gov

Overview of Halogenated Nicotinates as Key Intermediates for Complex Molecular Architectures

The introduction of halogen atoms, particularly chlorine and fluorine, onto the nicotinate (B505614) framework dramatically expands its synthetic utility. Halogenated nicotinates serve as versatile intermediates, with the halogen atoms acting as reactive handles for a variety of chemical transformations. These transformations can include nucleophilic aromatic substitution, cross-coupling reactions, and metallation, allowing for the introduction of diverse functional groups and the construction of intricate molecular structures.

The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This has made fluorinated organic compounds highly valuable in the pharmaceutical and agrochemical industries. mdpi.com Similarly, the chlorine atom provides a reactive site for further chemical modifications.

Research Context of Ethyl 2-chloro-5-fluoronicotinate within Contemporary Organic Synthesis and Medicinal Chemistry Programs

This compound (CAS No. 139911-30-1) is a specialized building block that has garnered attention in both academic and industrial research. guidechem.com Its structure, featuring a reactive chlorine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring, makes it a valuable precursor for the synthesis of novel compounds. The ethyl ester group provides a convenient point for modification or hydrolysis to the corresponding carboxylic acid.

This compound is utilized in organic synthesis as a reagent for introducing the 2-chloro-5-fluoropyridine (B44960) moiety into larger molecules. guidechem.com Its application extends to medicinal chemistry programs where the development of new therapeutic agents often relies on the availability of such specialized intermediates. The combination of the pyridine core with both chloro and fluoro substituents offers a unique set of properties that can be exploited in the design of new drugs targeting a wide range of diseases.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor. chembk.com It is characterized by the following physicochemical properties:

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.6 g/mol |

| CAS Number | 139911-30-1 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 252.7 ± 40.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Flash Point | 106.6 ± 27.3 °C |

| Refractive Index | 1.508 |

| Vapor Pressure | 0.0191 mmHg at 25°C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and xylene. chembk.com |

Data sourced from guidechem.comechemi.com

Synthesis

The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of 2-bromo-5-fluoronicotinic acid with ethanol (B145695) under acidic conditions. chembk.com This esterification reaction yields the desired product.

Applications in Research

The primary application of this compound lies in its role as a versatile intermediate in organic synthesis. The presence of two different halogen atoms at distinct positions on the pyridine ring allows for selective and sequential reactions. For instance, the chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the fluorine atom at the 5-position. This differential reactivity enables chemists to introduce a variety of substituents in a controlled manner, facilitating the synthesis of complex, highly functionalized pyridine derivatives. These derivatives are often key components in the development of new pharmaceuticals and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQJBYHGMYTQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464364 | |

| Record name | Ethyl 2-chloro-5-fluoronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139911-30-1 | |

| Record name | Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-5-fluoronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 2 Chloro 5 Fluoronicotinate

Historical and Contemporary Synthetic Pathways to Ethyl 2-chloro-5-fluoronicotinate

The synthesis of this compound can be approached from several precursors, primarily through the selective modification of more highly halogenated pyridines or by building the functionalized ring system through a series of reactions.

Selective Dehalogenation and Reduction Techniques for Polyhalogenated Pyridine (B92270) Precursors, utilizing catalysts such as Raney nickel and palladium on carbon

A primary and effective method for synthesizing this compound involves the selective dehalogenation of a polyhalogenated precursor, typically ethyl 2,6-dichloro-5-fluoronicotinate. patsnap.comgoogle.com This approach relies on the catalytic removal of the chlorine atom at the 6-position while preserving the chlorine at the 2-position and the fluorine at the 5-position.

Historically, one of the earlier reported methods involved reacting ethyl 2,6-dichloro-5-fluoronicotinate with sodium thiomethoxide to replace the 6-chloro group with a methylthio group. google.com The subsequent reduction of this intermediate using a Raney nickel catalyst yielded the desired ethyl 2-chloro-5-fluoro-nicotinate. google.com However, this method is noted for its relatively low yield of about 30% and its dependence on specific types of Raney nickel. patsnap.com

More contemporary methods focus on direct, selective catalytic hydrogenation to remove the 6-chloro group. Catalysts such as palladium on carbon (Pd/C) and certain forms of Raney nickel have been successfully employed for this transformation. patsnap.comgoogle.com The reaction involves hydrogenating the starting material, ethyl 2,6-dichloro-5-fluoronicotinate, in a suitable solvent like ethyl acetate (B1210297) and in the presence of a base such as triethylamine. patsnap.com The choice of catalyst and reaction conditions significantly influences the yield of the final product. For instance, using a 5% Pd-C catalyst under normal pressure resulted in a 43% yield, while a Lindlar catalyst under 3 atmospheres of hydrogen pressure provided a 55% yield. patsnap.com

| Catalyst | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Lindlar Catalyst | Ethyl 2,6-dichloro-5-fluoronicotinate | H2 (3 atm), Triethylamine, Ethyl Acetate, Room Temp, 12h | 55% | patsnap.com |

| 5% Pd-C | Ethyl 2,6-dichloro-5-fluoronicotinate | H2 (normal pressure), Triethylamine, Ethyl Acetate, Room Temp, 12h | 43% | patsnap.com |

| 5% Raney Nickel | Methyl 2,6-dichloro-5-fluoronicotinate | H2 (3 atm), Triethylamine, Ethyl Acetate, 40°C, 12h | 50% | google.com |

Esterification Routes from Nicotinic Acid Derivatives for this compound

The ethyl ester functional group in the target molecule is typically introduced via standard esterification procedures starting from the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. bldpharm.combldpharm.com This transformation is a fundamental reaction in organic synthesis.

The synthesis of the precursor, 2-chloro-5-fluoronicotinic acid, can itself be a multi-step process. patsnap.com Once obtained, the esterification can be carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Another common method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with ethanol. This two-step approach is often efficient and proceeds under mild conditions. For example, the synthesis of related 2-chloronicotinic acid derivatives has been achieved through an initial esterification step, followed by further transformations. atlantis-press.com The ethyl ester of 2,6-dichloro-5-fluoronicotinic acid is also prepared as an intermediate before the selective dechlorination step. google.com

Halogenation and Fluorination Strategies for Pyridine Ring Functionalization

Introducing the specific halogen pattern (2-chloro, 5-fluoro) onto a pyridine ring requires strategic functionalization, as direct electrophilic halogenation of the electron-deficient pyridine ring is often challenging and can lead to mixtures of products. nih.govyoutube.com

One documented synthetic route to the precursor 2-chloro-5-fluoronicotinic acid starts from 2-hydroxynicotinic acid. patsnap.com This pathway involves a sequence of reactions:

Nitration: Introduction of a nitro group at the 5-position.

Chlorination: Conversion of the 2-hydroxy group to a chloro group.

Reduction: Reduction of the 5-nitro group to an amino group.

Diazotization and Fluorination: Conversion of the 5-amino group to a fluorine via a diazonium salt intermediate, often using the Balz-Schiemann reaction or a related method. patsnap.com

This route highlights the indirect methods often necessary to achieve the desired substitution pattern on the pyridine nucleus. General strategies for pyridine halogenation often rely on activating the ring, for instance, through N-oxide formation, or using directed metalation followed by quenching with a halogen source. nih.govznaturforsch.com The development of regioselective halogenation methods, such as those proceeding through Zincke imine intermediates for 3-halogenation, underscores the complexity of functionalizing the pyridine core. nih.govchemrxiv.org

Advanced Catalytic Systems in this compound Synthesis

Advances in catalysis offer more efficient and selective methods for synthesizing complex molecules like this compound. Both homogeneous and heterogeneous systems play crucial roles, particularly in halogen manipulation and reduction processes.

Homogeneous Catalysis in Halogen Exchange Reactions for Enhanced Selectivity

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, can offer high activity and selectivity due to well-defined active sites. rsc.org While specific examples of homogeneous catalysts for halogen exchange in the direct synthesis of this compound are not prominently documented in the provided literature, the principles are relevant. For instance, halogen exchange (e.g., converting a bromo- or iodo-pyridine to a chloro-pyridine) can be achieved using copper or palladium catalysts in solution.

A related strategy involves the use of soluble organometallic reagents for halogen/metal exchange. znaturforsch.com This allows for the regioselective introduction of functional groups. For example, a bromine atom on a pyridine ring can be selectively exchanged with lithium, and the resulting organolithium species can then be functionalized. znaturforsch.com Such homogeneous processes, including catalytic hydrosilylation of pyridines, demonstrate the potential for precise control over reactivity and selectivity in solution-phase reactions. rsc.orgnih.gov

Heterogeneous Catalysis for Efficient Hydrogenation and Dechlorination Processes

Heterogeneous catalysis is central to the synthesis of this compound, particularly in the selective dechlorination of precursors like ethyl 2,6-dichloro-5-fluoronicotinate. patsnap.com The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and simpler product purification. rsc.org

Palladium on Carbon (Pd/C): This is a widely used and versatile hydrogenation catalyst. wikipedia.orgcommonorganicchemistry.com In the synthesis of this compound, 5% Pd/C has been shown to effectively catalyze the selective removal of the 6-chloro group. patsnap.com The catalyst consists of palladium metal nanoparticles dispersed on a high-surface-area activated carbon support, which maximizes the number of active sites available for the reaction. wikipedia.org

Raney Nickel: This is another effective, albeit more reactive, heterogeneous catalyst for hydrodehalogenation. researchgate.netd-nb.info It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. d-nb.info Raney nickel has been demonstrated to be effective in dehalogenation reactions, though its pyrophoric nature requires careful handling. d-nb.info In comparative studies of hydrodehalogenation, Raney Ni and Pd/C can exhibit different reactivity patterns for different carbon-halogen bonds. nih.gov For the synthesis of the methyl ester analog of the target compound, Raney nickel has been used to achieve selective dechlorination with a 50% yield. google.com

The efficiency of these heterogeneous catalysts is critical for the industrial viability of the synthesis, combining good yields with operational simplicity.

| Catalyst | Key Features | Application in Synthesis | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Versatile, stable, easy to handle heterogeneous catalyst. | Selective hydrodechlorination of ethyl 2,6-dichloro-5-fluoronicotinate at the 6-position. | patsnap.comwikipedia.org |

| Raney Nickel | Highly active heterogeneous catalyst, low cost, pyrophoric. | Selective hydrodechlorination of methyl 2,6-dichloro-5-fluoronicotinate. Used in historical routes for desulfurization. | patsnap.comgoogle.comd-nb.info |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound predominantly involves nucleophilic aromatic substitution (SNAr) on a substituted pyridine ring. Understanding the mechanism of this core reaction is fundamental to controlling the synthesis and improving yields.

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Pyridine Systems

The presence of both a chloro and a fluoro substituent on the pyridine ring, along with an electron-withdrawing ethyl carboxylate group, makes the aromatic system susceptible to nucleophilic attack. The generally accepted mechanism for nucleophilic aromatic substitution on such electron-deficient heterocyclic systems is a two-step addition-elimination process.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group. In the case of precursors to this compound, such as 2,6-dichloro-5-fluoronicotinic acid, a common synthetic route involves the selective removal of one of the chloro groups. chemistryviews.org The reaction proceeds through a highly stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups, which can delocalize the negative charge through resonance.

Computational studies on similar pyridine systems have shown that the energy barrier for the formation of the Meisenheimer complex is a key factor in determining the reaction rate. The nature of the leaving group also plays a significant role. Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride due to its higher electronegativity, which helps to stabilize the transition state leading to the Meisenheimer complex. However, the specific reaction conditions and the nature of the nucleophile can influence the relative leaving group abilities.

Stereochemical Considerations and Control in Synthetic Transformations

A thorough review of the available scientific literature and patents does not indicate any specific stereochemical considerations for the synthesis of this compound itself, as the molecule is achiral.

However, it is noteworthy that the broader field of pyridine chemistry includes well-established methods for the enantioselective synthesis of chiral pyridine derivatives. These methods often employ chiral catalysts or auxiliaries to introduce stereocenters into the pyridine ring or its side chains. For instance, enantioselective C-H alkylation of pyridines has been achieved using nickel-aluminum bimetallic catalysis, yielding chiral pyridine derivatives with high enantiomeric excess. acs.org Similarly, chiral separation of racemic mixtures of functionalized pyridine compounds can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases or by forming and separating diastereomeric salts.

While these methods are not directly applied to the synthesis of the achiral this compound, they represent important tools within synthetic chemistry for creating chiral molecules containing a pyridine scaffold for various applications, including pharmaceuticals and agrochemicals.

Process Optimization and Scale-Up Considerations for Efficient and Sustainable Production of this compound

The efficient and sustainable production of this compound on an industrial scale requires careful optimization of reaction conditions and purification processes. A key patented method highlights a practical approach for its synthesis.

One established synthetic route starts from 2,6-dichloro-5-fluoronicotinic acid. This precursor is first esterified to produce ethyl 2,6-dichloro-5-fluoronicotinate. The subsequent crucial step is the selective reduction of the chloro group at the 6-position. This has been effectively achieved using zinc powder in a solvent mixture, such as acetic acid and water. chemistryviews.org The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material.

For large-scale production, several factors must be optimized:

Reagent Stoichiometry: The amount of reducing agent, such as zinc powder, needs to be carefully controlled to ensure selective reduction without over-reduction or side reactions.

Solvent System: The choice of solvent can significantly impact reaction rate, selectivity, and ease of product isolation. Acetic acid and water mixtures are effective, but for industrial applications, solvent recovery and recycling are important sustainability considerations.

Temperature Control: The reaction temperature must be carefully managed to control the reaction rate and minimize the formation of impurities.

Work-up and Purification: After the reaction, the product needs to be isolated and purified. This typically involves quenching the reaction, separating the product from the reaction mixture (e.g., through extraction with a suitable organic solvent like ethyl acetate), and then purifying the crude product. Distillation under reduced pressure is a common method for obtaining high-purity this compound on a larger scale. chemistryviews.org

The following interactive table summarizes key data from a patented synthetic procedure for this compound:

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |

| 1 | 2,6-dichloro-5-fluoronicotinic acid | Ethanol, Sulfuric acid | Ethanol | Reflux | Ethyl 2,6-dichloro-5-fluoronicotinate | High |

| 2 | Ethyl 2,6-dichloro-5-fluoronicotinate | Zinc powder | Acetic acid, Water | Room temperature, stepwise addition of zinc | This compound | 48% (as a mixture) |

| 3 | Crude Product Mixture | - | - | Distillation under reduced pressure | Purified this compound | 62% (purified) |

Sustainable production practices would also consider the use of less hazardous reagents, minimizing waste generation, and implementing efficient solvent recycling programs.

Derivatization and Transformational Chemistry of Ethyl 2 Chloro 5 Fluoronicotinate

Chemical Reactivity and Functional Group Transformations of Ethyl 2-chloro-5-fluoronicotinate

The strategic placement of the chloro, fluoro, and ethyl ester groups on the pyridine (B92270) ring dictates the regioselectivity and feasibility of various chemical reactions.

Reactivity of the Chloro Substituent for Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of a wide array of substituents. The electron-withdrawing nature of the adjacent nitrogen atom and the ester group facilitates the attack of nucleophiles at this position.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. The reaction conditions for these substitutions typically involve heating the this compound with the desired nucleophile, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Ester Hydrolysis and Amidation Reactions for Carboxylic Acid and Amide Derivatives

The ethyl ester group of this compound can be readily transformed into other functional groups, most notably a carboxylic acid or an amide. google.comdalalinstitute.comlibretexts.org

Ester Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid, can be achieved under either acidic or basic conditions. dalalinstitute.comlibretexts.org Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that goes to completion. libretexts.org This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. google.comlibretexts.org Acid-catalyzed hydrolysis, the reverse of esterification, is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products. dalalinstitute.comlibretexts.org

Amidation: The direct conversion of the ester to an amide can be accomplished by reacting this compound with an amine. This reaction, known as aminolysis, often requires heating and can be catalyzed by certain reagents. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling agents to form the amide bond. This two-step process is often more efficient and provides greater control over the reaction. The hydrolysis of amides can be catalyzed by either an acid or a base. dalalinstitute.com

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis (Basic) | 1. NaOH (aq) or KOH (aq), Heat 2. H3O+ | 2-chloro-5-fluoronicotinic acid |

| Ester Hydrolysis (Acidic) | H3O+, Heat (excess H2O) | 2-chloro-5-fluoronicotinic acid |

| Amidation (Direct) | RNH2, Heat | N-alkyl/aryl-2-chloro-5-fluoronicotinamide |

| Amidation (via acid) | 1. Hydrolysis 2. Amine, Coupling Agent | N-alkyl/aryl-2-chloro-5-fluoronicotinamide |

Electrophilic Aromatic Substitution and Directed Metalation on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the chloro and fluoro substituents. rsc.org Standard electrophilic aromatic substitution reactions like nitration or halogenation are often difficult to achieve and may require harsh conditions. The directing effects of the existing substituents also play a crucial role in determining the position of any potential substitution. libretexts.org The chloro and fluoro groups are typically ortho, para-directing, while the ester group is a meta-director. libretexts.org

Directed ortho-metalation (DoM) presents a more controlled strategy for the functionalization of the pyridine ring. This technique involves the use of a strong base, such as an organolithium reagent, to deprotonate a position ortho to a directing metalating group (DMG). While the ester group can act as a DMG, the presence of the acidic protons on the ethyl group can complicate the reaction. However, with careful choice of reagents and reaction conditions, it is possible to achieve regioselective metalation and subsequent quenching with an electrophile to introduce a new substituent at a specific position on the pyridine ring.

Synthesis of Advanced Pyridine Derivatives via this compound as a Building Block

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex and functionally diverse pyridine derivatives.

Formation of Bipyridinone Derivatives and their Structural Diversity

One of the significant applications of this compound is in the synthesis of bipyridinone derivatives. These structures are often of interest in medicinal chemistry and materials science. The synthesis typically involves a nucleophilic substitution reaction at the 2-position, followed by further transformations. For instance, reaction with an aminopyridine derivative can lead to the formation of a bipyridine scaffold. Subsequent intramolecular cyclization reactions, potentially involving the ester group, can then be employed to construct the pyridinone ring system. The structural diversity of the resulting bipyridinone derivatives can be readily achieved by varying the nature of the nucleophile used in the initial substitution step.

Pathways to 2-chloro-5-fluoronicotinic acid and its Salts

The synthesis of 2-chloro-5-fluoronicotinic acid is a key transformation of this compound. google.com As previously discussed in section 3.1.2, this is most commonly and efficiently achieved through basic hydrolysis of the ethyl ester. google.comlibretexts.org

The process involves heating a solution of this compound with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. google.com This saponification reaction results in the formation of the corresponding carboxylate salt (sodium or potassium 2-chloro-5-fluoronicotinate). Subsequent careful acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the free 2-chloro-5-fluoronicotinic acid, which can then be isolated by filtration or extraction. google.com

| Starting Material | Reagents | Product |

| This compound | 1. NaOH(aq) or KOH(aq), Δ2. HCl(aq) | 2-chloro-5-fluoronicotinic acid |

Development of Diverse Heterocyclic Scaffolds Incorporating the 2-chloro-5-fluoropyridine (B44960) Moiety

The inherent reactivity of the 2-chloro-5-fluoropyridine core in this compound allows for its elaboration into a variety of fused heterocyclic systems. The chlorine atom is susceptible to nucleophilic substitution, while the ester group can participate in cyclization reactions, and the pyridine nitrogen can influence the reactivity of the entire ring system.

One significant application is in the synthesis of thieno[2,3-b]pyridines . These compounds are of interest due to their presence in biologically active molecules. The synthesis often proceeds through a multi-step sequence starting with the reaction of a compound analogous to this compound, 2-chloro-3-cyanopyridine, with a thioglycolic acid derivative. This is followed by a base-catalyzed intramolecular cyclization. nih.gov While direct use of this compound in this specific sequence is not extensively documented in readily available literature, the principle of nucleophilic substitution of the chloro group by a sulfur nucleophile, followed by cyclization involving the ester or a derivative thereof, represents a viable strategy for accessing thieno[2,3-b]pyridine (B153569) scaffolds.

Another important class of heterocycles accessible from similar precursors are pyrazolo[3,4-b]pyridines . These are typically synthesized through the reaction of 3-acyl-2-halopyridines with hydrazine (B178648) derivatives. researchgate.net In the context of this compound, this would involve initial modification of the ethyl ester to an acyl group, followed by reaction with a hydrazine. The subsequent cyclization would lead to the formation of the pyrazole (B372694) ring fused to the pyridine core. The reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with various reagents has been shown to produce a variety of fused pyrazole systems, including pyrazolo[3,4-b]pyridines, demonstrating the versatility of pyrazole-based scaffolds in constructing complex heterocycles. nih.gov

Furthermore, the synthesis of pyrido[2,3-d]pyrimidines represents a key transformation. These scaffolds are often prepared from 2-aminonicotinonitrile derivatives which can be conceptually derived from this compound through amination and modification of the ester group. nih.gov For instance, the cyclization of N-cyclohexyl nicotinamide (B372718) with cyanoacetamide leads to a pyridone derivative, which upon further reactions yields pyrido[2,3-d]pyrimidines. nih.gov The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has also been achieved from 6-amino-1,3-disubstituted uracils, highlighting the diverse synthetic routes to this important heterocyclic system. nih.gov

The following table summarizes the types of heterocyclic scaffolds that can be conceptually or directly synthesized from precursors structurally related to this compound.

| Starting Material (or Analogue) | Reagents | Resulting Heterocyclic Scaffold |

| 2-Chloro-3-cyanopyridine | Thioglycolic acid derivatives, Base | Thieno[2,3-b]pyridine |

| 3-Acyl-2-halopyridine | Hydrazine derivatives | Pyrazolo[3,4-b]pyridine |

| 2-Aminonicotinonitrile | Acylation/Thioacylation reagents, Cyclization | Pyrido[2,3-d]pyrimidine |

| 6-Amino-1,3-disubstituted uracils | Various electrophiles | Pyrido[2,3-d]pyrimidine-2,4-dione |

Multi-Component Reactions and Cascade Transformations Involving this compound

Multi-component reactions (MCRs) and cascade transformations are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single operation from three or more reactants. The application of these strategies to this compound and its derivatives holds significant promise for the efficient generation of novel heterocyclic libraries.

While specific examples detailing the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions are not prominently reported, its structural features make it a suitable candidate for such transformations. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then participate in a Passerini reaction with an aldehyde and an isocyanide.

A notable example of a multi-component reaction leading to a related heterocyclic system is the pseudo-six-component synthesis of tetrahydro-dipyrazolopyridines. This reaction involves the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and urea (B33335). nih.gov Although this reaction does not directly utilize this compound, it exemplifies the power of MCRs in rapidly assembling complex fused pyridine systems. The in-situ generation of ammonia (B1221849) from urea is a key feature of this transformation. nih.gov

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular transformations, are also highly relevant. A hypothetical cascade reaction involving this compound could begin with a nucleophilic substitution at the 2-position, followed by an intramolecular cyclization onto the ester group or a derivative. For example, reaction with a binucleophile containing both a soft nucleophile to displace the chloride and a harder nucleophile to attack the carbonyl of the ester could lead to the formation of a fused heterocyclic system in a single pot.

The table below outlines a conceptual multi-component reaction and a cascade transformation involving derivatives of this compound.

| Reaction Type | Reactants | Intermediate/Product |

| Multi-Component Reaction (Conceptual) | 2-Chloro-5-fluoronicotinic acid (from hydrolysis of the ester), Aldehyde, Isocyanide | α-Acyloxy-N-alkyl-2-chloro-5-fluoronicotinamide (Passerini Product) |

| Cascade Transformation (Conceptual) | This compound, Hydrazine | 5-Fluoropyrazolo[3,4-b]pyridin-3-ol |

The development of such multi-component and cascade reactions starting from this compound would offer significant advantages in terms of atom economy and step efficiency for the synthesis of novel and potentially biologically active heterocyclic compounds.

Applications of Ethyl 2 Chloro 5 Fluoronicotinate As a Versatile Building Block in Complex Molecular Construction

Role in Medicinal Chemistry Synthesis and Drug Discovery

The pyridine (B92270) nucleus is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceutical drugs. nih.govresearchgate.net The incorporation of fluorine and chlorine atoms into this heterocyclic system can significantly modulate the physicochemical and biological properties of the resulting molecules, such as their metabolic stability, binding affinity to biological targets, and membrane permeability. sigmaaldrich.com Ethyl 2-chloro-5-fluoronicotinate serves as a key starting material for introducing this privileged fluorinated and chlorinated pyridine core into potential drug candidates.

Precursor to Biologically Active Compounds with Pyridine Cores

This compound is a valuable precursor for the synthesis of a variety of biologically active compounds that feature a pyridine core. The reactivity of the chlorine atom at the 2-position allows for its displacement by various nucleophiles, enabling the introduction of a wide range of functional groups and the construction of more complex heterocyclic systems. This versatility makes it a sought-after intermediate in the development of new therapeutic agents.

Design and Synthesis of Potential Pharmaceutical Leads and Candidate Molecules

The design and synthesis of novel pharmaceutical leads often rely on the availability of versatile chemical building blocks. This compound fits this role perfectly, providing a scaffold that can be systematically modified to explore structure-activity relationships (SAR). Its utility as an intermediate for pharmaceuticals is highlighted in patent literature, which describes its role in the production of 3-substituted 2-chloro-5-fluoropyridine (B44960) derivatives. google.com These derivatives are, in turn, valuable for the synthesis of new pharmaceutical compounds. google.com The ability to perform a variety of chemical transformations on the this compound molecule allows medicinal chemists to generate libraries of related compounds for biological screening, accelerating the discovery of new drug candidates.

Strategic Incorporation into Drug Discovery Programs targeting various therapeutic areas, such as anti-inflammatory or antibacterial agents

For instance, numerous pyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing potent activity. nih.govnih.gov The presence of fluorine can enhance the anti-inflammatory potency of molecules. Similarly, the pyridine nucleus is a core component of many antibacterial agents, and the development of new pyridine-based antibacterial drugs is an active area of research. nih.govnih.gov The ability to introduce the 2-chloro-5-fluoropyridine moiety using this compound makes it a valuable tool in drug discovery programs aimed at these therapeutic areas.

Table 2: Examples of Biologically Active Pyridine-Containing Scaffolds

| Compound Class | Therapeutic Area | Reference |

|---|---|---|

| Substituted Pyridines | Anti-inflammatory | nih.govnih.gov |

| Pyridine Derivatives | Antibacterial | nih.govnih.gov |

Utility in Agrochemical and Material Science Applications

The utility of this compound extends beyond medicinal chemistry into the realms of agrochemicals and material science. The unique properties conferred by the fluorinated pyridine ring are highly desirable in these fields as well.

Development of Agrochemically Relevant Structures and their Synthesis

In the agrochemical industry, the introduction of fluorine atoms into active molecules has led to the development of highly effective herbicides, insecticides, and fungicides. sigmaaldrich.comalfa-chemistry.com Patent literature confirms that 3-substituted 2-chloro-5-fluoropyridine derivatives, which can be synthesized from this compound, are useful intermediates for agricultural chemicals. google.com Nicotinic acid derivatives, in general, have found extensive applications as agrochemicals. alfa-chemistry.com The presence of both chlorine and fluorine on the pyridine ring of this compound makes it a particularly interesting starting material for the synthesis of new and improved crop protection agents.

Synthesis of Functional Materials and Specialty Chemicals for Advanced Applications

The fluorinated pyridine structure is also a valuable component in the design of functional materials and specialty chemicals. rsc.orgsigmaaldrich.com The incorporation of fluorine can enhance properties such as thermal stability and lead to unique electronic characteristics. Patent literature indicates that derivatives of this compound serve as intermediates for the production of various functional materials. google.com While specific examples of commercial materials derived from this compound are not widely published, its potential as a building block for advanced applications is recognized. This includes its use in creating specialty polymers or other materials where the properties of the fluorinated pyridine ring can be exploited. rsc.orgsigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-substituted 2-chloro-5-fluoropyridine |

Combinatorial Chemistry and High-Throughput Synthesis Exploiting this compound for Library Generation.

The strategic use of versatile building blocks is a cornerstone of modern drug discovery, enabling the rapid generation of large and diverse chemical libraries for high-throughput screening (HTS). This compound, a halogenated pyridine derivative, presents itself as a valuable scaffold for such endeavors. Its utility in combinatorial chemistry stems from the differential reactivity of its substituents, which allows for selective and sequential modifications, thereby creating a multitude of structurally distinct molecules from a single starting material.

The core principle behind the application of this compound in library generation lies in the controlled, stepwise functionalization of the pyridine ring. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally more facile for 2-halopyridines compared to other positions on the ring. nih.govresearchgate.net This reactivity is further enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. The fluorine atom at the 5-position, while also a leaving group, is typically less reactive than the chlorine at the 2-position under many conditions, allowing for selective displacement of the chlorine. researchgate.net This differential reactivity is a key feature that can be exploited in combinatorial syntheses to introduce a wide array of chemical diversity.

A general, albeit not explicitly detailed in the provided search results for this specific compound, synthetic approach for generating a library based on this compound would involve a series of parallel reactions. In a typical workflow, the starting material would be reacted with a diverse set of nucleophiles in a multi-well plate format. These nucleophiles could include a wide variety of amines, alcohols, thiols, and carbon nucleophiles, each introducing a unique side chain at the 2-position of the pyridine ring.

Following the initial diversification at the 2-position, the ester group at the 3-position provides another handle for introducing variability. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form a diverse set of amides or esters, respectively. This two-step diversification strategy allows for the exponential growth of the compound library. For instance, reacting the initial scaffold with 100 different nucleophiles at the 2-position, followed by coupling the resulting products with 100 different amines at the 3-position, would theoretically yield a library of 10,000 distinct compounds.

High-throughput synthesis techniques, such as parallel synthesis using automated liquid handlers and reaction blocks, are ideally suited for this type of library generation. These automated systems can perform multiple reactions simultaneously under precisely controlled conditions, significantly accelerating the synthesis and purification of large numbers of compounds. The resulting libraries can then be screened against a variety of biological targets to identify "hit" compounds with desired activities.

Advanced Analytical and Spectroscopic Characterization of Ethyl 2 Chloro 5 Fluoronicotinate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For Ethyl 2-chloro-5-fluoronicotinate (C₈H₇ClFNO₂), the theoretical monoisotopic mass is calculated to be 203.0149343 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Beyond molecular confirmation, HRMS is crucial for impurity profiling. The technique's high resolution and sensitivity enable the detection and identification of trace-level impurities that may arise during the synthesis, such as starting materials, by-products, or degradation products. libretexts.org By coupling HRMS with liquid chromatography (LC-HRMS), a detailed profile of the impurities can be generated, which is essential for quality control and process optimization. Common fragmentation patterns for esters in mass spectrometry involve the formation of an acylium ion (R-CO⁺), which can provide further structural information. libretexts.org

| Property | Value |

| Molecular Formula | C₈H₇ClFNO₂ |

| Theoretical Monoisotopic Mass | 203.0149343 Da |

| Nominal Mass | 203.60 g/mol |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H-NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. For this compound, the ¹H-NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The aromatic protons would appear as doublets due to coupling with the fluorine atom and with each other. The ethyl group would present as a quartet for the methylene (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

¹³C-NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would display eight distinct signals corresponding to the eight unique carbon atoms. The carbonyl carbon of the ester would be found significantly downfield (typically 160-180 ppm). libretexts.org The carbons of the pyridine ring would have their chemical shifts influenced by the electron-withdrawing effects of the chlorine, fluorine, and ester substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4 | ~8.2 | - |

| Pyridine H-6 | ~8.6 | - |

| Ethyl -CH₂- | ~4.4 (quartet) | ~62 |

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |

| Pyridine C-2 | - | ~150 |

| Pyridine C-3 | - | ~125 |

| Pyridine C-4 | - | ~140 |

| Pyridine C-5 | - | ~158 (d, JCF) |

| Pyridine C-6 | - | ~148 (d, JCF) |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

¹⁹F-NMR spectroscopy is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F-NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and it would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be observed, confirming their connectivity. A cross-peak between the two pyridine ring protons would also be expected.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C). It would be used to definitively assign the carbon signals for the protonated carbons of the pyridine ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the protons of the ethyl group would show correlations to the carbonyl carbon, and the aromatic protons would show correlations to the substituted carbons of the pyridine ring, confirming the placement of the substituents.

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Separation Science

Chromatographic methods are central to assessing the purity of a compound, monitoring the progress of a chemical reaction, and for the separation of compounds from a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a chemical compound and for quantifying its components. A robust, stability-indicating HPLC method is critical for the quality control of this compound.

Method Development: A typical reversed-phase HPLC method would be developed. This would involve selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition (e.g., a mixture of acetonitrile and water with a buffer) to achieve good resolution between the main compound and any potential impurities. chemicalbook.comrsc.org The detector wavelength would be chosen based on the UV absorbance maximum of the analyte.

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH guidelines) to ensure it is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters include:

Key HPLC Method Validation Parameters

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

By employing these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its identity, structure, and purity for its intended applications.

Gas Chromatography (GC) for Analysis of Volatile Components and Reaction By-products

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. Its high resolving power makes it ideal for identifying and quantifying the main component, as well as detecting trace-level impurities and by-products from synthesis or degradation.

In a typical GC analysis of this compound, the selection of an appropriate capillary column is critical. A mid-polarity column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating halogenated aromatic compounds. The oven temperature program is optimized to ensure good separation of the analyte from any closely related impurities.

Detailed Research Findings:

While specific application notes for this compound are not extensively published, methods developed for structurally similar compounds, such as other chlorinated and fluorinated nicotinic acid esters, provide a strong basis for method development. For instance, the analysis of related compounds often employs a temperature-programmable inlet to minimize thermal decomposition of the analyte during injection. A typical analysis would involve dissolving the sample in a suitable organic solvent like n-hexane or ethyl acetate (B1210297), followed by direct injection into the GC system equipped with a flame ionization detector (FID) for quantification or a mass spectrometer for identification.

The method can be validated according to International Council for Harmonisation (ICH) guidelines to ensure its specificity, precision, accuracy, and linearity. The limit of detection (LOD) and limit of quantification (LOQ) for related chloro- and fluoro-substituted aromatic esters have been reported in the parts-per-million (ppm) range, demonstrating the high sensitivity of GC for trace analysis.

Illustrative GC Parameters for Analysis of this compound:

| Parameter | Value |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split mode, e.g., 50:1) |

| Oven Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table presents a hypothetical but scientifically plausible set of parameters for the GC analysis of this compound, based on established methods for similar compounds.

Hyphenated Techniques such as LC-MS and GC-MS for Coupled Separation and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification of compounds in complex mixtures. libretexts.orgchemguide.co.uk GC-MS and LC-MS are the most powerful and widely used of these techniques in the analysis of pharmaceutical intermediates like this compound.

GC-MS Analysis:

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

For this compound (molecular weight: 203.60 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z 203 and 205 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3, 45 Da) to give a fragment at m/z 158/160, or the loss of the entire ester group (-COOCH2CH3, 73 Da).

Predicted Key Fragment Ions in the Mass Spectrum of this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Description of Fragmentation |

| 203/205 | [M]+ | Molecular Ion |

| 175/177 | [M - C2H4]+ | Loss of ethylene from the ethyl ester group |

| 158/160 | [M - OCH2CH3]+ | Loss of the ethoxy radical |

| 130/132 | [M - COOCH2CH3]+ | Loss of the entire ethyl carboxylate group |

This table provides a predicted fragmentation pattern based on the principles of mass spectrometry for esters and halogenated aromatic compounds.

LC-MS Analysis:

For less volatile derivatives or when derivatization for GC is not desirable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. nih.gov Reversed-phase HPLC using a C18 column is commonly employed for the separation of polar to moderately polar organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Coupling the LC to a mass spectrometer, often with an electrospray ionization (ESI) source, allows for the sensitive detection and identification of the separated components. In positive ion mode ESI-MS, this compound would be expected to be detected as its protonated molecule, [M+H]+, at m/z 204/206. Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound by inducing fragmentation of the parent ion and analyzing the resulting daughter ions.

Illustrative LC-MS Parameters for Analysis of this compound:

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) at m/z 204 |

This table outlines a representative set of LC-MS conditions suitable for the analysis of this compound, based on methods for similar aromatic esters.

The combination of these advanced analytical techniques provides a robust framework for the characterization of this compound and its derivatives, ensuring the purity, identity, and quality of this important chemical intermediate.

Computational and Theoretical Studies on Ethyl 2 Chloro 5 Fluoronicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods allow for the detailed investigation of a molecule's electronic landscape, offering insights into its stability, reactivity, and spectroscopic properties. While specific, published DFT studies on Ethyl 2-chloro-5-fluoronicotinate are not abundant in publicly accessible literature, the principles can be readily understood from studies on closely related nicotinic acid derivatives. dergipark.org.trresearchgate.netepstem.net

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. dergipark.org.tr A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate but highly effective manner. dergipark.org.tr

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.netnih.gov For this compound, the HOMO is expected to be localized around the electron-rich pyridine (B92270) ring and the ester oxygen atoms, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro and fluoro substituents.

Electrostatic Potential (ESP): The ESP map is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms and the regions near the electron-withdrawing chlorine and fluorine atoms would exhibit positive potential.

Spectroscopic Properties: DFT calculations can accurately predict various spectroscopic properties, including infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated that aids in the interpretation of experimental data. For instance, the characteristic vibrational frequencies for the C=O (carbonyl), C-Cl, C-F, and C-O bonds in this compound can be predicted, helping to confirm its structure. nih.gov

Table 1: Predicted Spectroscopic and Electronic Properties of Nicotinic Acid Derivatives from DFT Calculations

This table presents hypothetical data for this compound based on reported values for similar nicotinic acid derivatives, illustrating the type of information generated from DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability. |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. |

| Key IR Frequencies | ||

| C=O Stretch | ~1725 cm⁻¹ | Characteristic of the ester carbonyl group. |

| C-Cl Stretch | ~750 cm⁻¹ | Indicates the presence of the chloro group. |

| C-F Stretch | ~1250 cm⁻¹ | Indicates the presence of the fluoro group. |

Beyond static properties, DFT can be employed to model chemical reactions. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, chemists can predict the favorability (thermodynamics) and speed (kinetics) of a reaction. This is invaluable for understanding the synthesis of this compound and its subsequent reactions.

For example, in nucleophilic aromatic substitution reactions, a common transformation for this class of compounds, DFT can model the entire reaction coordinate. It can determine the activation energy required to form the Meisenheimer complex (the intermediate) and the energy of the final product. This allows for a comparison of the reactivity at different positions on the pyridine ring and an understanding of how the chloro and fluoro substituents influence the reaction pathways. These calculations can predict whether a substitution reaction is likely to occur and which isomer will be the major product, guiding synthetic efforts. epstem.net

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions of Derived Compounds

While quantum mechanics is ideal for understanding the details of a single molecule, molecular dynamics (MD) and docking simulations are the tools of choice for studying how a molecule interacts with a biological target, such as a protein or enzyme. nih.gov These methods are critical for drug discovery and development, where derivatives of this compound might be investigated as potential inhibitors of specific enzymes. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a target protein. mdpi.com The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, a docking study might show that the ester group's oxygen acts as a hydrogen bond acceptor, while the fluorinated pyridine ring engages in hydrophobic interactions within the active site. uel.ac.ukmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic behavior of the ligand-protein complex over time. Starting from the docked pose, an MD simulation calculates the movements of all atoms in the system, providing a more realistic view of the binding stability. These simulations can confirm whether the interactions predicted by docking are maintained over time and can reveal conformational changes in the protein or ligand upon binding. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative

This table shows example data for a hypothetical derivative of this compound docked into a protein active site.

| Parameter | Value | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates stronger predicted binding. |

| Hydrogen Bonds Formed | 2 | Key stabilizing interactions with specific amino acids. |

| Interacting Residues | TYR 23, SER 45, LEU 89 | Amino acids in the binding pocket that interact with the ligand. |

| Binding Mode Stability (MD) | Stable over 100 ns | The ligand remains in the binding pocket during the simulation. |

Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this process. rsc.org

By synthesizing and testing a series of derivatives of this compound, researchers can generate data on their biological activity. A QSAR model then attempts to correlate this activity with calculated molecular descriptors (properties like size, polarity, and electronic characteristics derived from computational methods).

For instance, a QSAR study might investigate a series of analogs where the ethyl ester is replaced with other alkyl groups or where the positions of the chloro and fluoro substituents are varied. The model could reveal that increasing the size of the ester reduces activity, while having a halogen at the 5-position is crucial for binding. This information provides a predictive framework for designing new, more potent compounds and minimizes the need for synthesizing and testing every possible analog. Such studies have been successfully applied to various pyridine and quinoline (B57606) derivatives to optimize their desired effects. bldpharm.comnih.gov The insights gained from these computational SAR studies are a cornerstone of modern medicinal chemistry and materials science. researchgate.netchemistryjournal.net

Future Directions and Emerging Research Opportunities for Ethyl 2 Chloro 5 Fluoronicotinate

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Sustainability

The traditional synthesis of ethyl 2-chloro-5-fluoronicotinate often involves multi-step procedures that may suffer from moderate yields and the generation of significant waste. Future research is poised to address these limitations by developing more efficient, atom-economical, and sustainable synthetic routes.

One promising avenue is the application of flow chemistry . nih.govyoutube.comyoutube.com Continuous flow processes offer superior heat and mass transfer, enabling reactions to be conducted under more aggressive conditions with enhanced safety and control. nih.govyoutube.comyoutube.com This could lead to significantly reduced reaction times and improved yields for the synthesis of this compound and its precursors.

Another key area of development is the use of catalytic methods . Transition-metal catalysis, for instance, could enable the direct and selective introduction of the chloro and fluoro substituents onto the pyridine (B92270) ring, thereby reducing the number of synthetic steps. biosynce.com Research into novel catalyst systems that are more active, selective, and recyclable will be crucial.

Furthermore, biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. rsc.orgukri.org The use of engineered enzymes could facilitate the synthesis of this compound or its key intermediates from renewable feedstocks under mild reaction conditions, significantly improving the sustainability of the process. rsc.orgukri.org

| Methodology | Potential Advantages |

| Flow Chemistry | Reduced reaction times, improved safety, enhanced process control, easier scalability. nih.govyoutube.comyoutube.comyoutube.com |

| Novel Catalysis | Fewer synthetic steps, higher selectivity, potential for catalyst recycling. biosynce.com |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high selectivity, reduced environmental impact. rsc.orgukri.org |

The principles of atom economy , which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding framework for these new methodologies. nih.govresearchgate.netrsc.org

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridine ring and the presence of two distinct halogen atoms. While nucleophilic aromatic substitution at the 2-position is a known transformation, there is significant potential to explore other reactivity pathways.

Recent advances in C-H functionalization offer exciting possibilities for the direct introduction of new functional groups onto the pyridine ring without the need for pre-functionalization. rsc.orgacs.orgrsc.org Research could focus on developing selective C-H activation methods to introduce alkyl, aryl, or other valuable moieties at the C-4 or C-6 positions of the this compound scaffold.

Furthermore, the differential reactivity of the C-Cl and C-F bonds can be exploited for selective cross-coupling reactions . By carefully choosing the catalyst and reaction conditions, it may be possible to selectively react at one halogen while leaving the other intact, allowing for a stepwise and controlled diversification of the molecule.

The development of novel N-functionalized pyridinium (B92312) salts derived from this compound could also unlock new reactivity patterns, enabling site-selective modifications under mild, acid-free conditions. acs.org

| Transformation Type | Potential Outcome |

| C-H Functionalization | Direct introduction of new substituents at C-4 and C-6. rsc.orgacs.orgrsc.org |

| Selective Cross-Coupling | Stepwise functionalization at the C-2 and C-5 positions. |

| N-Functionalization | Altered reactivity and regioselectivity for further transformations. acs.org |

Diversification of Applications in Untapped Chemical and Biological Domains

The unique substitution pattern of this compound makes it an attractive scaffold for the discovery of new bioactive molecules. While its use in certain areas is established, there are numerous untapped domains where it could find significant applications.

In medicinal chemistry , this compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anti-infective agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. rsc.orgnih.gov For instance, fluorinated nicotinic acid derivatives have been explored for applications in positron emission tomography (PET) imaging. mdpi.com

In the field of agrochemicals , this compound could be a precursor to new herbicides, fungicides, or insecticides. The halogenated pyridine core is a common motif in many successful agrochemicals.

Furthermore, the electronic properties conferred by the chloro and fluoro substituents could make this molecule and its derivatives interesting candidates for applications in materials science , such as in the development of organic light-emitting diodes (OLEDs) or other functional materials.

Development of Green Chemistry Approaches for this compound Synthesis and Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. biosynce.combenthamscience.comacs.org The future of this compound research will undoubtedly be shaped by these principles.

This includes the use of greener solvents , such as water or bio-derived solvents, to replace traditional volatile organic compounds. benthamscience.comMicrowave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. acs.orgnih.govresearchgate.netsci-hub.se

The development of catalytic and biocatalytic methods, as mentioned earlier, is also central to green chemistry. biosynce.comrsc.orgukri.org These approaches often lead to higher selectivity and efficiency, reducing the formation of byproducts and the need for extensive purification.

Moreover, a life-cycle assessment approach to the synthesis and application of this compound will be crucial to identify and mitigate environmental impacts at every stage.

| Green Chemistry Approach | Benefit |

| Use of Green Solvents | Reduced environmental pollution and health hazards. benthamscience.com |

| Microwave-Assisted Synthesis | Faster reactions, lower energy consumption. acs.orgnih.govresearchgate.netsci-hub.se |

| Catalysis and Biocatalysis | Higher efficiency, less waste, milder conditions. biosynce.comrsc.orgukri.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Ethyl 2-chloro-5-fluoronicotinate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using precursors like 2-chloro-5-fluoronicotinic acid. Characterization requires multi-spectral analysis:

- NMR (¹H/¹³C) to confirm substituent positions and esterification .

- HPLC or GC-MS for purity assessment (>95% is standard for publication) .

- Elemental analysis to verify molecular composition.

- Experimental details must be thoroughly documented to ensure reproducibility, including solvent systems, reaction times, and purification steps .

Q. How should researchers optimize purification techniques for this compound?

- Methodological Answer :

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for isolating the ester from byproducts.

- Recrystallization using solvents like ethanol or dichloromethane can improve crystalline yield.

- Monitor purity at each stage via TLC or HPLC, and report retention factors/Rf values .

Q. What analytical methods are critical for validating the structural integrity of this compound?

- Methodological Answer :

- FT-IR to confirm ester carbonyl (C=O) and C-F/C-Cl bond vibrations.

- Mass spectrometry (ESI-TOF) for accurate molecular weight determination.

- X-ray crystallography (if crystalline) to resolve 3D structure, though this requires high-purity samples and collaboration with crystallography facilities .

Advanced Research Questions

Q. What experimental design challenges arise in studying the reactivity of this compound?

- Methodological Answer : Key challenges include:

- Regioselectivity : Fluorine and chlorine substituents influence reactivity; DFT calculations can predict electrophilic/nucleophilic sites .

- Stability : Hydrolytic sensitivity of the ester group necessitates anhydrous conditions. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Byproduct analysis : Use LC-MS to identify side products during functionalization reactions (e.g., Suzuki couplings) .

Q. How can researchers resolve contradictions in spectral data or reactivity profiles reported in literature?

- Methodological Answer :

- Comparative analysis : Replicate published protocols and cross-validate results with independent techniques (e.g., XRD vs. NMR for stereochemical assignments) .

- Statistical validation : Apply methods like principal component analysis (PCA) to cluster spectral datasets and identify outliers .

- Collaborative verification : Share samples with external labs to confirm reproducibility, addressing potential instrumentation biases .

Q. What strategies are effective for incorporating this compound into structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer :

- Functional group diversification : Modify the ester moiety to amides or carboxylic acids to assess pharmacokinetic impacts.

- Biological assays : Pair synthetic derivatives with in vitro enzyme inhibition assays (e.g., kinase targets) and correlate substituent effects with IC₅₀ values .

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding interactions and guide synthetic priorities .

Q. How can crystallographic data for this compound derivatives be leveraged to refine synthetic protocols?

- Methodological Answer :

- X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding) to inform solvent selection for recrystallization .

- SHELXL refinement : Use disorder modeling to account for flexible substituents and improve accuracy of bond-length/bond-angle data .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to publishing research on halogenated nicotinate derivatives?

- Methodological Answer :

- Transparency : Disclose all synthetic procedures, including failed attempts, to prevent publication bias .